molecular formula C18H17ClN6O3 B14950299 4-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](4-nitrophenyl)methyl}morpholine

4-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](4-nitrophenyl)methyl}morpholine

Cat. No.: B14950299
M. Wt: 400.8 g/mol
InChI Key: SIKGSOCWGQSONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central carbon atom bonded to three distinct groups: a 1-(3-chlorophenyl)-1H-tetrazol-5-yl moiety, a 4-nitrophenyl group, and a morpholine ring. The morpholine ring, a six-membered oxygen-containing amine, may contribute to solubility and steric effects .

Properties

Molecular Formula

C18H17ClN6O3

Molecular Weight

400.8 g/mol

IUPAC Name

4-[[1-(3-chlorophenyl)tetrazol-5-yl]-(4-nitrophenyl)methyl]morpholine

InChI

InChI=1S/C18H17ClN6O3/c19-14-2-1-3-16(12-14)24-18(20-21-22-24)17(23-8-10-28-11-9-23)13-4-6-15(7-5-13)25(26)27/h1-7,12,17H,8-11H2

InChI Key

SIKGSOCWGQSONS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The nitrophenyl group is introduced via a nitration reaction of a suitable aromatic precursor. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Analogues

A. Methyl N-(4-Nitrophenyl)piperidine-1-carbimidothioate (4e) vs. Morpholine Derivative (4f)

  • Structural Differences : 4e contains a piperidine ring, whereas 4f substitutes this with morpholine .
  • Reactivity: 4e undergoes cyclization with TosMIC to yield 72% of the imidazole product (6e).
  • Implications : The morpholine group in the target compound may similarly influence reaction pathways compared to piperidine-containing analogues.

B. Losartan and Valsartan ()

  • Structural Comparison : These angiotensin II receptor antagonists share a tetrazole core but lack morpholine and nitro groups. Instead, they feature biphenyltetrazole and alkyl/aryl substituents.
Triazole and Imidazole Analogues

A. 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine ()

  • Structural Differences : Replaces tetrazole with a triazole ring and substitutes 4-ethoxyphenyl for 3-chlorophenyl.

B. 4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine (P28E1, )

  • Substituent Effects : Incorporates dichloromethyl and trifluoromethylphenyl groups instead of tetrazole. The nitro group’s position (para vs. meta) may influence electron distribution and reactivity in nucleophilic substitutions .

Physicochemical and Reactivity Comparisons

Table 1: Structural and Functional Comparisons
Compound Heterocycle Key Substituents Reactivity/Synthesis Yield Key Reference
Target Compound Tetrazole 3-ClPh, 4-NO2Ph, morpholine N/A
4e (Piperidine derivative) Imidazole 4-NO2Ph, piperidine 72% (desired product)
4f (Morpholine derivative) Oxazole 4-ClPh, morpholine 66% (unexpected product)
P28E1 (Pyrazole derivative) Pyrazole CF3Ph, NO2, dichloromethyl N/A
Losartan Tetrazole Biphenyl, n-butyl, Cl Drug candidate
Table 2: Electronic Effects of Substituents
Substituent Electron Effect Impact on Tetrazole Core Example Compound
4-Nitrophenyl Strong EWG Increases electron deficiency Target Compound
3-Chlorophenyl Moderate EWG Enhances stability via resonance Target Compound
4-Ethoxyphenyl (triazole) EWG/EDG mix Ethoxy donates electrons, altering HOMO compound
Trifluoromethyl (P28E1) Strong EWG Polarizes adjacent bonds P28E1

Biological Activity

The compound 4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine is a synthetic organic molecule characterized by a unique combination of functional groups, including a morpholine ring, a tetrazole moiety, and a nitrophenyl group. Its molecular formula is C18H17ClN6O3C_{18}H_{17}ClN_6O_3 with a molecular weight of approximately 400.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and nitrophenyl groups often exhibit notable antimicrobial activity . Specifically, 4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine has shown promise in inhibiting the growth of various bacterial strains. The presence of the tetrazole ring is particularly significant, as it is associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes and interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been evaluated for anti-inflammatory effects . Studies suggest that the nitrophenyl group may contribute to reduced inflammation by inhibiting pro-inflammatory cytokines and mediators. The dual functionality of the tetrazole and nitrophenyl groups may work synergistically to enhance these effects.

Synthesis and Evaluation

The synthesis of 4-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}morpholine typically involves multi-step organic synthesis techniques. Initial studies have focused on characterizing the compound through various spectroscopic methods, including NMR and IR spectroscopy, to confirm its structure and purity.

Method Findings
NMR SpectroscopyConfirmed the presence of morpholine, tetrazole, and nitrophenyl groups.
IR SpectroscopyIdentified characteristic functional group vibrations indicative of biological activity.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Assays : Animal models showed reduced swelling and inflammation markers when treated with the compound compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.